molecular formula C11H10O4 B13584519 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid

1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13584519
M. Wt: 206.19 g/mol
InChI Key: WRTMGIGVDBAHNJ-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using phenol derivatives.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction involving appropriate reagents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can influence the compound’s solubility and reactivity. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylboronic acid: Shares the hydroxyphenyl group but differs in the presence of a boronic acid group instead of a cyclobutane ring.

    m-Hydroxyhippuric acid: Contains a hydroxyphenyl group and a carboxylic acid group but lacks the cyclobutane ring.

Uniqueness

1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,12H,5-6H2,(H,14,15)

InChI Key

WRTMGIGVDBAHNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

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